molecular formula C10H7ClO3S B13900306 5-Hydroxynaphthalene-1-sulfonylchloride

5-Hydroxynaphthalene-1-sulfonylchloride

Cat. No.: B13900306
M. Wt: 242.68 g/mol
InChI Key: AENXAJMTMZFKKA-UHFFFAOYSA-N
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Description

5-Hydroxynaphthalene-1-sulfonylchloride is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of a hydroxyl group at the 5th position and a sulfonyl chloride group at the 1st position on the naphthalene ring. This compound is known for its reactivity and is widely used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxynaphthalene-1-sulfonylchloride typically involves the sulfonation of naphthalene followed by chlorination. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-1-sulfonic acid. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxynaphthalene-1-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form sulfonamides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Reactions: Quinones.

    Reduction Reactions: Sulfonamides.

Scientific Research Applications

5-Hydroxynaphthalene-1-sulfonylchloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxynaphthalene-1-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide bonds, which are crucial in many biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonylchloride: Lacks the hydroxyl group at the 5th position.

    5-Hydroxynaphthalene-2-sulfonylchloride: Sulfonyl chloride group is at the 2nd position instead of the 1st.

    Naphthalene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

5-Hydroxynaphthalene-1-sulfonylchloride is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C10H7ClO3S

Molecular Weight

242.68 g/mol

IUPAC Name

5-hydroxynaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C10H7ClO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H

InChI Key

AENXAJMTMZFKKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)O

Origin of Product

United States

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